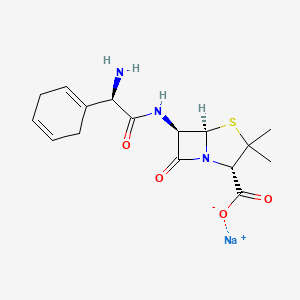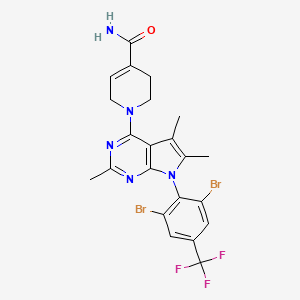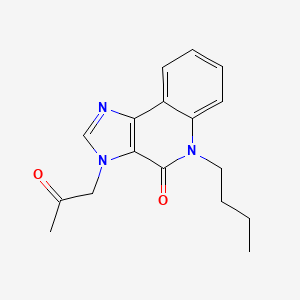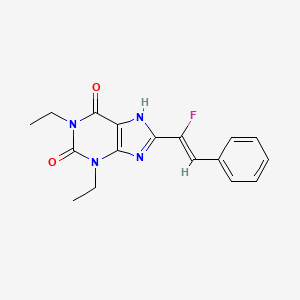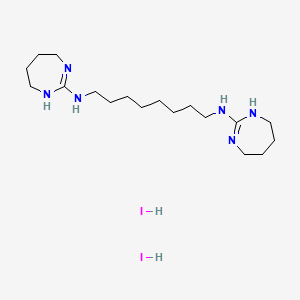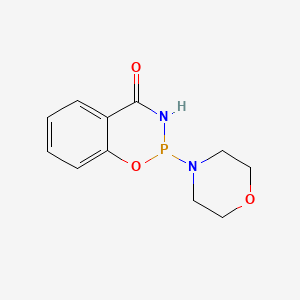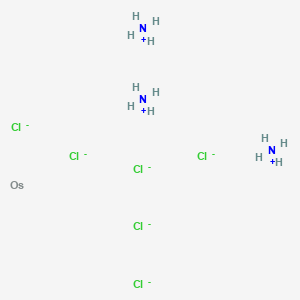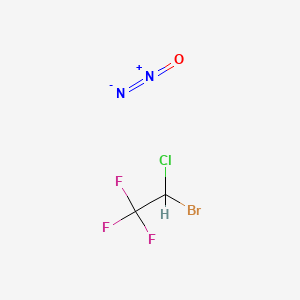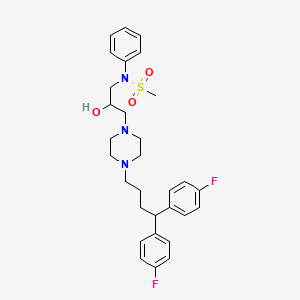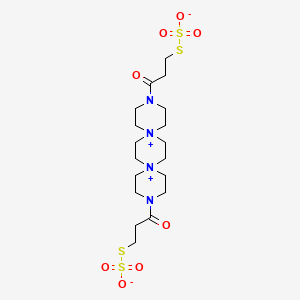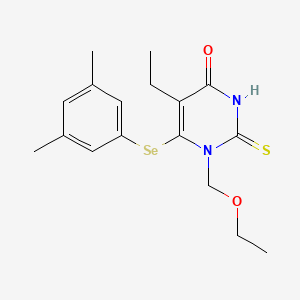
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-1-(ethoxymethyl)-5-ethyl-2,3-dihydro-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-1-(ethoxymethyl)-5-ethyl-2,3-dihydro-2-thioxo- is a complex organic compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a seleno group attached to a dimethylphenyl ring, an ethoxymethyl group, and a thioxo group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-1-(ethoxymethyl)-5-ethyl-2,3-dihydro-2-thioxo- involves several steps. The synthetic route typically starts with the preparation of the pyrimidinone core, followed by the introduction of the seleno group, ethoxymethyl group, and thioxo group. The reaction conditions often involve the use of specific catalysts and reagents to ensure the correct attachment of these groups. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Chemical Reactions Analysis
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-1-(ethoxymethyl)-5-ethyl-2,3-dihydro-2-thioxo- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the seleno, ethoxymethyl, or thioxo groups.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is investigated for its potential therapeutic effects. Additionally, it has applications in the industry as a catalyst or intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-1-(ethoxymethyl)-5-ethyl-2,3-dihydro-2-thioxo- involves its interaction with specific molecular targets and pathways. The seleno group is known to play a crucial role in its biological activity, potentially through the generation of reactive oxygen species or modulation of redox-sensitive pathways. The ethoxymethyl and thioxo groups may also contribute to its overall activity by influencing its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
When compared to similar compounds, 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-1-(ethoxymethyl)-5-ethyl-2,3-dihydro-2-thioxo- stands out due to its unique combination of functional groups. Similar compounds include other pyrimidinones with different substituents, such as 6-(phenylseleno)-1-(methoxymethyl)-5-ethyl-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone and 6-(3,5-dimethylphenyl)-1-(ethoxymethyl)-5-ethyl-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone. The presence of the seleno group in 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-1-(ethoxymethyl)-5-ethyl-2,3-dihydro-2-thioxo- is particularly noteworthy, as it imparts unique chemical and biological properties that are not observed in its analogs.
Properties
CAS No. |
172255-91-3 |
|---|---|
Molecular Formula |
C17H22N2O2SSe |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
6-(3,5-dimethylphenyl)selanyl-1-(ethoxymethyl)-5-ethyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C17H22N2O2SSe/c1-5-14-15(20)18-17(22)19(10-21-6-2)16(14)23-13-8-11(3)7-12(4)9-13/h7-9H,5-6,10H2,1-4H3,(H,18,20,22) |
InChI Key |
RRESONXUUJGQJV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(C(=S)NC1=O)COCC)[Se]C2=CC(=CC(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


